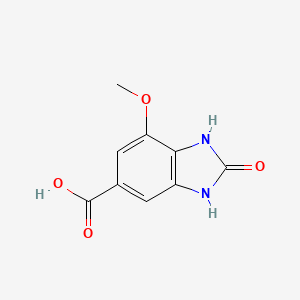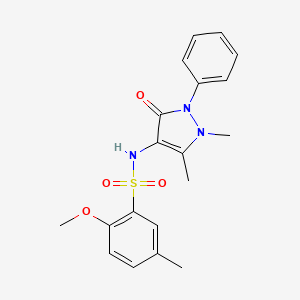
7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (MOBC) is a benzodiazepine derivative that has been synthesized for scientific research purposes. This compound is known to have potential pharmaceutical applications due to its ability to interact with the central nervous system.
Mechanism of Action
7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid binds to the benzodiazepine receptor in the brain, which is responsible for the regulation of the neurotransmitter gamma-aminobutyric acid (GABA). This binding enhances the activity of GABA, which in turn leads to anxiolytic and anticonvulsant effects. This compound also has the ability to modulate the activity of voltage-gated calcium channels, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been found to have sedative effects at high doses. This compound has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid in lab experiments include its relatively simple synthesis method and its well-established mechanism of action. However, the limitations of using this compound include its potential for sedative effects at high doses and its limited solubility in water.
Future Directions
There are several potential future directions for the study of 7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. One possible direction is the investigation of its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of new derivatives of this compound with improved pharmacological properties. Additionally, the investigation of the molecular mechanisms underlying the activity of this compound may lead to the development of new drugs for the treatment of anxiety and other related disorders.
Conclusion
In conclusion, this compound is a benzodiazepine derivative that has potential pharmaceutical applications due to its ability to interact with the central nervous system. The synthesis of this compound is a relatively simple process, and the compound has been extensively studied for its anxiolytic and anticonvulsant effects. This compound has the ability to modulate the activity of the benzodiazepine receptor and voltage-gated calcium channels, which may contribute to its pharmacological effects. While this compound has limitations, it has potential for further research and development in the field of neuroscience.
Synthesis Methods
The synthesis of 7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid involves the reaction of 2-amino-5-methoxybenzoic acid with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to form the final this compound compound. The synthesis of this compound is a relatively simple process, and the compound can be obtained in good yield.
Scientific Research Applications
7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has been extensively studied for its potential use in the treatment of anxiety and other related disorders. It has been found to have anxiolytic effects in animal models and has been shown to interact with the benzodiazepine receptor in the brain. This compound has also been investigated for its potential use in the treatment of epilepsy and other neurological disorders.
Properties
IUPAC Name |
7-methoxy-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-15-6-3-4(8(12)13)2-5-7(6)11-9(14)10-5/h2-3H,1H3,(H,12,13)(H2,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPHEGXCNHAHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NC(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)







![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)

![3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)

